molecular formula C14H11Cl2N3O2 B4578754 N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide

N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide

Cat. No. B4578754
M. Wt: 324.2 g/mol
InChI Key: TXNDOSTYDCZIGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide often involves complex organic reactions. For instance, the synthesis of functionalized 2-pyridyl-substituted metallo-1,2-enedithiolates, which share some structural features with the compound , involves reactions starting from 1-(2-pyridyl)-4-acetoxy-2-bromobutan-1-one and corresponding metal complexes (K. A. V. Houten et al., 1998). Such synthetic routes typically require careful selection of starting materials and reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds related to N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide can be complex, involving interactions between different functional groups. For example, in the case of palladium complexes with pyridinecarboxamides, the structural analysis reveals square planar complexes with planar metallo-1,2-enedithiolates, indicative of the complex molecular geometries that can arise in such compounds (J. Gallagher et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide-like compounds can involve various reactions, such as the formation of stable dications through reactions with ethylenediamine and related compounds, showcasing the versatility and reactivity of such molecules (H. Keypour et al., 2009).

Scientific Research Applications

Environmental Impact and Remediation

Research on the environmental impact of related compounds, such as DDT and its metabolites (DDE and DDD), has been extensive. Studies have explored their persistence in the environment, their toxicological effects, and methods for their removal or degradation. For instance, the study by Longnecker et al. (2005) investigated the association between maternal serum levels of the DDT metabolite DDE and fetal loss, suggesting potential adverse reproductive effects of such compounds (Longnecker et al., 2005). Additionally, the work by Wang et al. (2015) on the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase highlights innovative approaches to mitigating the environmental impact of chlorinated phenols, which share structural similarities with the compound (Wang et al., 2015).

Chemical Synthesis and Structural Analysis

On the chemical synthesis front, research by Keypour et al. (2009) on the synthesis and X-ray structural analysis of a dication derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde provides valuable insights into the structural characteristics and reactivity of compounds containing pyridyl and phenyl groups, which may be relevant to understanding the properties of "N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide" (Keypour et al., 2009).

Coordination Chemistry and Supramolecular Assemblies

Furthermore, studies on coordination chemistry and supramolecular assemblies, such as the work by Steel and Sumby (2003), explore the coordination behavior of ligands similar to the pyridyl moiety in "N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)ethanediamide," offering insights into the potential for creating complex structures with unique properties (Steel & Sumby, 2003).

properties

IUPAC Name

N'-(2,3-dichlorophenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c15-10-5-3-6-11(12(10)16)19-14(21)13(20)18-8-9-4-1-2-7-17-9/h1-7H,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNDOSTYDCZIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-N'-(pyridin-2-ylmethyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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